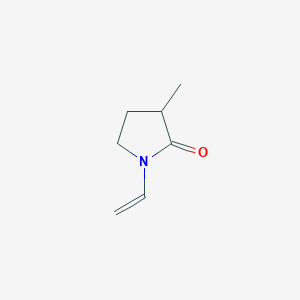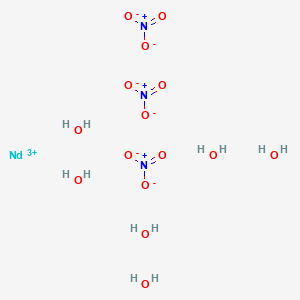
Mannose-1,6-bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mannose-1,6-bisphosphate (M1,6BP) is a phosphorylated sugar molecule that plays a crucial role in various cellular processes. It is an intermediate in the metabolism of carbohydrates and is involved in glycolysis, gluconeogenesis, and glycogenolysis. M1,6BP is synthesized from fructose-6-phosphate and ATP by the enzyme phosphofructokinase-2 (PFK-2). This molecule has gained interest in scientific research due to its potential applications in cancer treatment, metabolic disorders, and other diseases.
Wirkmechanismus
Mannose-1,6-bisphosphate exerts its effects by inhibiting the activity of PFK-1. PFK-1 is a key enzyme in glycolysis, which is the process by which glucose is converted to pyruvate, producing ATP in the process. PFK-1 is upregulated in cancer cells, which rely on glycolysis for their energy needs. By inhibiting PFK-1, Mannose-1,6-bisphosphate can slow down the growth of cancer cells and induce cell death.
Biochemische Und Physiologische Effekte
Mannose-1,6-bisphosphate has been shown to have various biochemical and physiological effects. It inhibits the activity of PFK-1, which leads to a decrease in glycolysis and ATP production. This can lead to a decrease in cell proliferation and induce cell death. Mannose-1,6-bisphosphate has also been shown to decrease the expression of genes involved in glucose metabolism and increase the expression of genes involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Mannose-1,6-bisphosphate has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also stable and can be synthesized in large quantities. However, Mannose-1,6-bisphosphate has some limitations for lab experiments. It inhibits the activity of PFK-1, which is a key enzyme in glycolysis. This can lead to a decrease in ATP production and affect cellular metabolism. Therefore, caution should be exercised when using Mannose-1,6-bisphosphate in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Mannose-1,6-bisphosphate. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on cellular metabolism and energy production. Additionally, further research is needed to understand the molecular mechanisms underlying its effects on cellular processes. Overall, Mannose-1,6-bisphosphate holds promise as a valuable tool for scientific research and a potential therapeutic agent for various diseases.
Synthesemethoden
Mannose-1,6-bisphosphate is synthesized by the enzyme PFK-2, which is present in many tissues, including liver, muscle, and adipose tissue. PFK-2 catalyzes the conversion of fructose-6-phosphate and ATP to Mannose-1,6-bisphosphate and ADP. This reaction is reversible, and the direction of the reaction is determined by the concentration of fructose-2,6-bisphosphate (F2,6BP), which is a potent activator of PFK-1, a key enzyme in glycolysis.
Wissenschaftliche Forschungsanwendungen
Mannose-1,6-bisphosphate has been studied extensively in the context of cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. Mannose-1,6-bisphosphate inhibits the activity of PFK-1, which is upregulated in cancer cells and is required for their rapid proliferation. By inhibiting PFK-1, Mannose-1,6-bisphosphate can slow down the growth of cancer cells and induce cell death.
Eigenschaften
CAS-Nummer |
19504-70-2 |
|---|---|
Produktname |
Mannose-1,6-bisphosphate |
Molekularformel |
C6H14O12P2 |
Molekulargewicht |
340.12 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5+,6-/m1/s1 |
InChI-Schlüssel |
RWHOZGRAXYWRNX-RWOPYEJCSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Andere CAS-Nummern |
19504-70-2 |
Synonyme |
Man1,6BP mannose-1,6-bisphosphate mannose-1,6-bisphosphate, (alpha-D)-isomer mannose-1,6-bisphosphate, (L)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



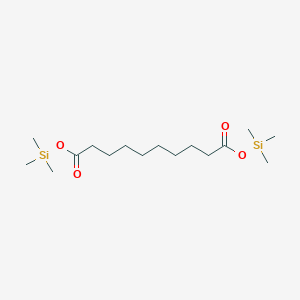
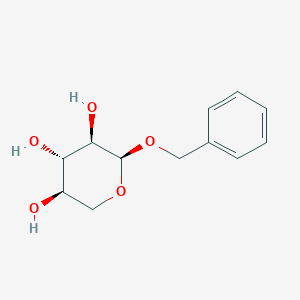
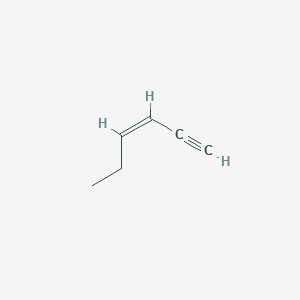
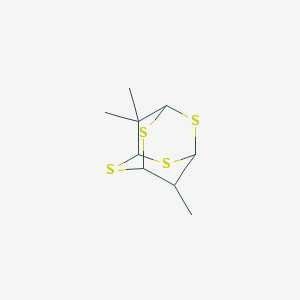
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
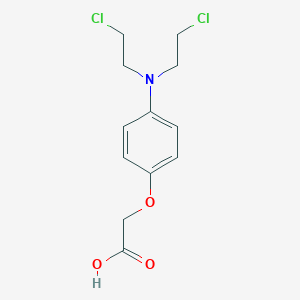
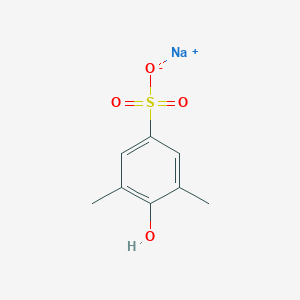
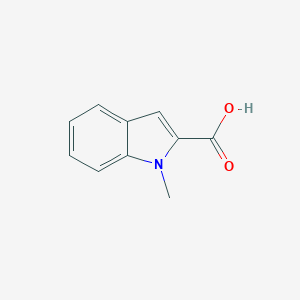
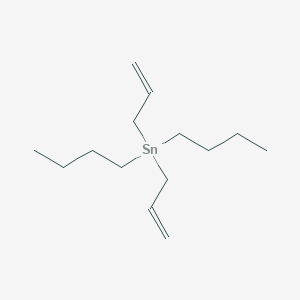
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)

![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
